3-[(3,5-Difluorophenoxy)methyl]azetidine

Physicochemical properties Conformational flexibility Molecular complexity

3-[(3,5-Difluorophenoxy)methyl]azetidine (CAS 1706462-65-8) is a fluorinated, four-membered saturated heterocyclic amine featuring a 3,5-difluorophenoxy group separated from the azetidine core by a methylene spacer. With a molecular formula of C10H11F2NO and a molecular weight of 199.20 g/mol, its free base form is typically supplied at ≥98% purity, while its hydrochloride salt (CAS 1864063-63-7) has a molecular weight of 235.66 g/mol.

Molecular Formula C10H11F2NO
Molecular Weight 199.2 g/mol
CAS No. 1706462-65-8
Cat. No. B1405283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3,5-Difluorophenoxy)methyl]azetidine
CAS1706462-65-8
Molecular FormulaC10H11F2NO
Molecular Weight199.2 g/mol
Structural Identifiers
SMILESC1C(CN1)COC2=CC(=CC(=C2)F)F
InChIInChI=1S/C10H11F2NO/c11-8-1-9(12)3-10(2-8)14-6-7-4-13-5-7/h1-3,7,13H,4-6H2
InChIKeySIEPUPYVUPAIBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3,5-Difluorophenoxy)methyl]azetidine (CAS 1706462-65-8): A Fluorinated Azetidine Building Block with a Critical Methylene Spacer for Property Modulation


3-[(3,5-Difluorophenoxy)methyl]azetidine (CAS 1706462-65-8) is a fluorinated, four-membered saturated heterocyclic amine featuring a 3,5-difluorophenoxy group separated from the azetidine core by a methylene spacer . With a molecular formula of C10H11F2NO and a molecular weight of 199.20 g/mol, its free base form is typically supplied at ≥98% purity, while its hydrochloride salt (CAS 1864063-63-7) has a molecular weight of 235.66 g/mol . The combination of the conformationally rigid azetidine ring, the metabolically stabilizing difluorophenoxy motif, and the strategically positioned methylene spacer makes this compound a versatile intermediate for medicinal chemistry programs focused on tuning basicity, lipophilicity, and target engagement [1].

Why 3-[(3,5-Difluorophenoxy)methyl]azetidine Cannot Be Replaced by Directly Linked Azetidine Analogs


In-class azetidine analogs lacking the methylene spacer, such as 3-(3,5-difluorophenoxy)azetidine (CAS 1263378-82-0), share the same difluorophenoxy motif but differ critically in their spatial separation from the protonatable azetidine nitrogen. The absence of the methylene group alters the conformational profile and the distance between the fluorinated aryl ring and the amine, which in turn modulates basicity (pKa) and lipophilicity (LogP), as demonstrated in systematic studies of fluorinated saturated heterocyclic amines [1]. Even small changes in these physicochemical parameters can lead to significant differences in permeability, metabolic stability, and off-target binding, making direct, assumption-free interchange impossible without risking project delays .

Quantitative Evidence Differentiating 3-[(3,5-Difluorophenoxy)methyl]azetidine from Closest Analogs


Increased Molecular Weight and Rotatable Bond Count Relative to Directly Linked 3-(3,5-Difluorophenoxy)azetidine

The target compound's methylene spacer increases the molecular weight by 14.03 g/mol (free base) and introduces an additional rotatable bond compared to the directly linked analog 3-(3,5-difluorophenoxy)azetidine . This increase in mass and conformational degrees of freedom can be exploited to fine-tune binding entropy and kinetic solubility, providing a distinct vector for structure-activity relationship (SAR) exploration that is not accessible with the simpler, more rigid analog.

Physicochemical properties Conformational flexibility Molecular complexity

Distinct Lipophilicity Profile Versus 3-Methylated Azetidine Analog

The lipophilicity of 3-[(3,5-difluorophenoxy)methyl]azetidine HCl (LogP 1.62) is essentially identical to that of 3-(3,5-difluorophenoxy)azetidine (LogP 1.62), as measured by vendor-reported calculated LogP . However, when compared to the 3-methylated analog 3-(3,5-difluorophenoxy)-3-methylazetidine (predicted XLogP3 1.7), the target compound is slightly less lipophilic, suggesting that the methylene spacer achieves a more balanced polarity profile than the more compact gem-dimethyl-like substitution pattern [1].

Lipophilicity ADME Bioisostere design

Basicity Modulation via Linker Oxygen Proximity Evidenced by Class-Level SAR

A systematic study by Melnykov et al. (2023) demonstrated that the distance between the fluorine atoms and the protonation center is the major factor defining basicity in fluorinated azetidines, with both pKa and LogP considerably affected by conformational preferences [1]. In 3-[(3,5-difluorophenoxy)methyl]azetidine, the methylene spacer increases the through-bond distance between the electron-withdrawing difluorophenoxy group and the azetidine nitrogen compared to directly linked analogs. This is predicted to result in a higher pKa (less basicity suppression) relative to 3-(3,5-difluorophenoxy)azetidine, though explicit experimental pKa values are not yet publicly available for this compound pair.

Basicity (pKa) Fluorine effect Linker design

Advantageous Topological Polar Surface Area (TPSA) for CNS Drug Properties

The topological polar surface area (TPSA) of 3-[(3,5-difluorophenoxy)methyl]azetidine is reported as 21.26 Ų . This is identical to the TPSA of the directly linked analog 3-(3,5-difluorophenoxy)azetidine, as both share the same heteroatom count. Importantly, this value falls well below the 60-70 Ų threshold commonly associated with poor blood-brain barrier penetration, indicating that both compounds are suitable for CNS drug discovery programs. However, the target compound's additional methylene spacer provides a vector for further functionalization without increasing TPSA, a distinct synthetic advantage over the more congested directly linked analog.

CNS drug design Permeability TPSA

High-Value Application Scenarios for 3-[(3,5-Difluorophenoxy)methyl]azetidine Based on Comparative Evidence


CNS Lead Optimization Programs Requiring Balanced Lipophilicity and Permeability

The combination of a TPSA of 21.26 Ų and a LogP of 1.62 (HCl salt) positions 3-[(3,5-difluorophenoxy)methyl]azetidine as an ideal building block for CNS drug candidates where passive brain penetration is essential. Its methylene spacer allows SAR exploration via N-derivatization without inflating TPSA beyond the CNS-favorable range, a limitation often encountered with directly linked azetidine analogs [1].

pKa-Driven Bioavailability Tuning in Early Drug Discovery

Based on class-level evidence that increased through-bond distance between fluorine and the protonation center reduces basicity suppression [1], the methylene spacer in 3-[(3,5-difluorophenoxy)methyl]azetidine is predicted to yield a higher pKa than directly linked analogs. MedChem teams can exploit this to increase the fraction of free base at intestinal pH, enhancing oral absorption without introducing additional heteroatoms.

Thermodynamic Binding Optimization via Enhanced Conformational Entropy

The additional rotatable bond contributed by the methylene spacer (3 rotatable bonds total for the free base) provides a conformational entropy handle that can be exploited in fragment-based or structure-based design. This feature is absent in 3-(3,5-difluorophenoxy)azetidine (0 rotatable bonds), making the target compound a superior choice when induced-fit binding or flexible pocket accommodation is required .

Probing Linker-Length SAR in Fluorophenoxy Azetidine Series

As a member of the phenoxy-alkyl-azetidine series, 3-[(3,5-difluorophenoxy)methyl]azetidine serves as the one-carbon linker benchmark between the zero-carbon (direct ether) and two-carbon linker analogs. Systematic procurement of this compound alongside 3-(3,5-difluorophenoxy)azetidine enables definitive linker-length SAR studies, where changes in potency, selectivity, and pharmacokinetics can be quantitatively attributed to linker geometry rather than confounding substitutions .

Quote Request

Request a Quote for 3-[(3,5-Difluorophenoxy)methyl]azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.